Btk-IN-19 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme involved in B-cell receptor signaling. BTK plays a significant role in the proliferation and survival of B-cells, making it a target for therapeutic interventions in various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The development of BTK inhibitors, including Btk-IN-19, has emerged as a promising strategy in cancer therapy due to their ability to selectively inhibit this kinase and disrupt aberrant signaling pathways associated with malignancies.
Btk-IN-19 belongs to a class of small-molecule inhibitors targeting BTK. It is derived from structural modifications of existing compounds that exhibit anti-cancer properties. The classification of Btk-IN-19 falls under the category of non-receptor protein tyrosine kinase inhibitors, specifically designed to interact with the active site of BTK, thereby inhibiting its enzymatic activity. This compound has shown potential in preclinical studies for its efficacy against various B-cell malignancies.
The synthesis of Btk-IN-19 typically involves multi-step organic reactions aimed at constructing its unique molecular framework. While specific synthetic pathways for Btk-IN-19 are not detailed in the available literature, similar compounds have been synthesized using techniques such as:
For example, the synthesis of related compounds has been reported to involve straightforward two-step processes that enhance yield and reduce complexity, which could be applicable to Btk-IN-19 as well .
The molecular structure of Btk-IN-19 features a complex arrangement that allows for effective binding within the active site of BTK. While specific structural data for Btk-IN-19 is limited, it is suggested that similar compounds exhibit characteristics such as:
The precise molecular formula and three-dimensional conformation would typically be elucidated through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Btk-IN-19 undergoes various chemical reactions primarily related to its interaction with BTK. The main reaction mechanism involves:
The specific reaction pathways can be studied using kinetic assays that measure the rate of BTK inhibition upon exposure to Btk-IN-19 .
The mechanism of action for Btk-IN-19 involves:
Quantitative data from studies indicate that compounds like Btk-IN-19 can achieve low nanomolar IC50 values, signifying potent inhibitory effects against BTK .
While specific physical properties of Btk-IN-19 are not extensively documented, typical properties analyzed include:
Chemical properties include reactivity profiles with biological targets and metabolic stability when subjected to enzymatic degradation .
Btk-IN-19 has significant applications in oncology research, particularly for:
The ongoing research into BTK inhibitors like Btk-IN-19 continues to explore their full therapeutic potential and mechanisms within cellular contexts .
Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, expressed predominantly in hematopoietic cells (except T lymphocytes and plasma cells). It features five functional domains: pleckstrin homology (PH), Tec homology (TH), SRC homology 3 (SH3), SH2, and a catalytic kinase domain [4] [8]. BTK transduces extracellular signals from multiple receptors:
In B cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma), dysregulated BTK signaling sustains tumor survival through chronic BCR activation and microenvironmental interactions [5] [10]. Autoimmune diseases (e.g., rheumatoid arthritis, lupus) involve BTK-driven autoantibody production and inflammatory cytokine release [1] [8].
Table 1: Key Signaling Pathways Dependent on BTK Activity
Pathway | Receptors Involved | Downstream Effectors | Biological Outcomes |
---|---|---|---|
BCR Signaling | BCR, CD19, BAFF-R | PLCγ2, NF-κB, AKT | B cell proliferation, differentiation |
Innate Immunity | TLR4, TLR9 | MyD88, IRF5, NLRP3 | TNF-α, IL-6, IFN-β production |
Fc Receptor | FcεRI, FcγR | SYK, PI3K | Mast cell degranulation, phagocytosis |
Cell Homing | CXCR4, CXCR5 | VLA-4, LFA-1 | Tissue migration, adhesion |
BTK inhibition disrupts pathogenic signaling in both B cell malignancies and autoimmune disorders:
Limitations of irreversible inhibitors (e.g., ibrutinib) include off-target effects (e.g., EGFR inhibition) and resistance mutations (Cys⁴⁸¹Ser). Reversible inhibitors circumvent these issues by avoiding covalent binding, enabling higher selectivity and adaptability to mutations [9] [10].
BTK-IN-19 (CAS: 1374240-01-3) is a potent, reversible BTK inhibitor developed to overcome limitations of covalent inhibitors. Its design prioritizes non-covalent interactions with the BTK kinase domain, specifically targeting the ATP-binding pocket without engaging Cys⁴⁸¹ [7]. Key attributes include:
Table 2: Benchmarking BTK-IN-19 Against Clinical-Stage Reversible BTK Inhibitors
Inhibitor | BTK IC₅₀ | Binding Mechanism | Clinical Stage | Key Indications |
---|---|---|---|---|
BTK-IN-19 | <0.001 μM | Reversible, non-covalent | Preclinical | B cell malignancies, autoimmune |
Evobrutinib | 37.9 nM | Reversible, covalent | Phase III | Multiple sclerosis |
Fenebrutinib | 2.5 nM | Reversible, non-covalent | Phase II | SLE, rheumatoid arthritis |
Tolebrutinib | 0.4–0.7 nM | Reversible, covalent | Phase III | Multiple sclerosis |
BTK-IN-19 represents the "third-generation" of BTK inhibitors, classified by its reversible binding and high kinase specificity. It evolved from early covalent inhibitors (e.g., ibrutinib) and reversible covalent agents (e.g., evobrutinib), addressing resistance and toxicity challenges [9] [10]. Its preclinical profile supports potential applications in B cell malignancies and autoimmune diseases where sustained BTK suppression is required.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0